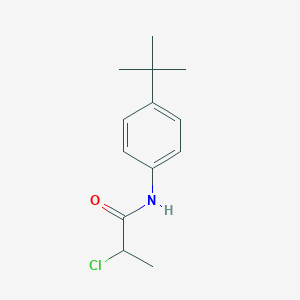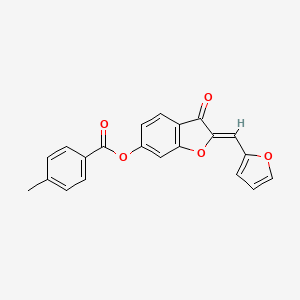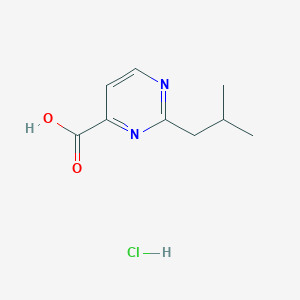![molecular formula C15H14Cl2N2OS B2672219 (E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 1211915-29-5](/img/structure/B2672219.png)
(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C15H14Cl2N2OS and its molecular weight is 341.25. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one and its derivatives have been studied for their potential as corrosion inhibitors. Thiazole derivatives, for instance, have shown effectiveness in inhibiting corrosion of steel in acidic environments. This is significant in applications like oil well tubular steel preservation in hydrochloric acid solutions, where they act as mixed type inhibitors and adhere to the Langmuir adsorption isotherm (Yadav, Sharma, & Kumar, 2015).
Pharmaceutical Research
In the realm of pharmaceuticals, certain thiazole derivatives are explored for their anticancer potential. For instance, boronic acid-based molecules with structural similarities have shown promising activity against various cancer cell lines. These compounds have been subjected to bioanalysis and high-performance liquid chromatography for their potential as anticancer agents (Zagade et al., 2020).
Synthesis of Diverse Chemical Libraries
Thiazole compounds are used as starting materials in alkylation and ring closure reactions to generate structurally diverse chemical libraries. This versatility is crucial for discovering new compounds with potential applications in various fields, including medicine and materials science (Roman, 2013).
Antimicrobial and Antifungal Applications
Some thiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, certain compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Mistry & Desai, 2006).
Antimalarial Research
Thiazole derivatives have also been investigated for their antimalarial properties. Certain compounds, through their unique structures, have demonstrated remarkable activity against malaria, prompting further studies for their potential as antimalarial drugs (Faslager, Johnson, & Werbel, 1973).
Anticancer and Antimicrobial Agents
Recent studies have focused on synthesizing new heterocyclic compounds, such as 1,3-oxazole clubbed pyridyl-pyrazolines, derived from thiazole compounds. These have shown promise as anticancer and antimicrobial agents, further highlighting the versatility of thiazole derivatives in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
Antidiabetic Activity
Substituted (E)-3-(Benzo[d]thiazol-2-ylamino) phenylprop-2-en-1-ones, structurally related to the compound , have been synthesized and evaluated for their antidiabetic activity, demonstrating the potential of thiazole derivatives in treating diabetes (Patil et al., 2013).
Propriétés
IUPAC Name |
(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-9-14(12(20)7-8-19(2)3)21-15(18-9)10-5-4-6-11(16)13(10)17/h4-8H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTYDYDZWSVIJE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride](/img/structure/B2672137.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2672139.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B2672141.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2672142.png)


![2-Methyl-6-oxo-4-[(3,4,5-trimethoxyanilino)methylene]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2672146.png)


![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2672150.png)
![3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2672151.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672152.png)
